molecular formula C23H18N2O3 B2718704 3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one CAS No. 1024720-13-5

3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one

Cat. No.: B2718704
CAS No.: 1024720-13-5
M. Wt: 370.408
InChI Key: VKVBYFRRFYXLHH-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an indolin-2-one core with a 4-methoxyphenyl imino group and a 4-methylphenyl carbonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one typically involves the condensation of 4-methoxyaniline with isatin derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imino group. The resulting intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include signaling cascades that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methoxyphenyl)imino)-1-phenylindolin-2-one
  • 3-((4-Methylphenyl)imino)-1-((4-methoxyphenyl)carbonyl)indolin-2-one
  • 3-((4-Chlorophenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one

Uniqueness

3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups in the aromatic rings enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)imino-1-(4-methylbenzoyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-15-7-9-16(10-8-15)22(26)25-20-6-4-3-5-19(20)21(23(25)27)24-17-11-13-18(28-2)14-12-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVBYFRRFYXLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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